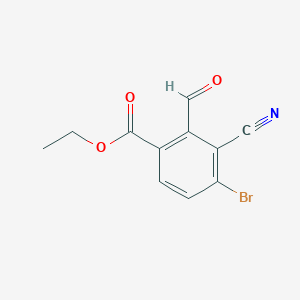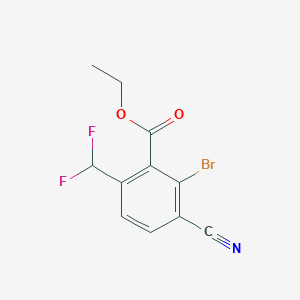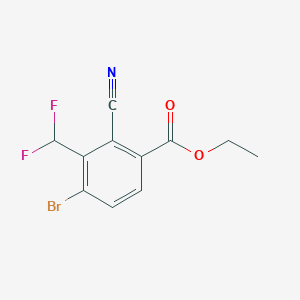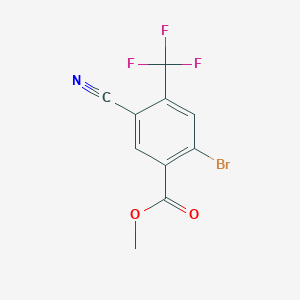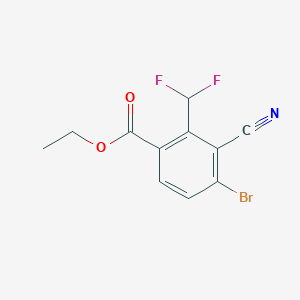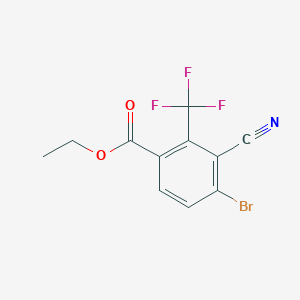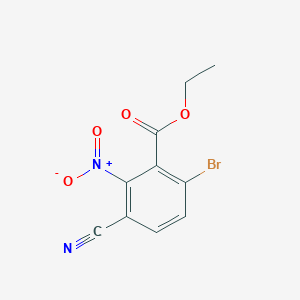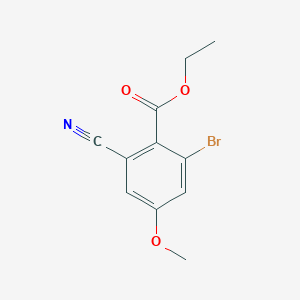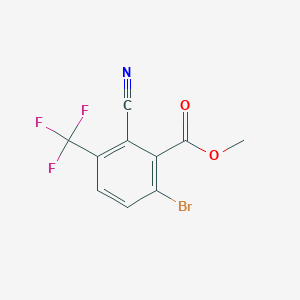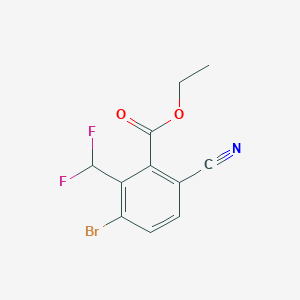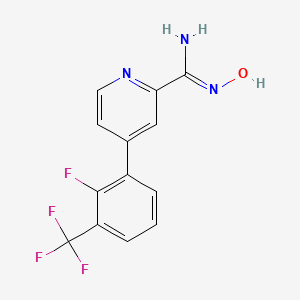![molecular formula C16H21N3O2 B1414513 6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one CAS No. 1170888-39-7](/img/structure/B1414513.png)
6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one
Descripción general
Descripción
“6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C16H21N3O2 and a molecular weight of 287.36 . It is also known by the synonym "4(3H)-Pyrimidinone, 6-methyl-2-[[4-(pentyloxy)phenyl]amino]-" .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H21N3O2 . Unfortunately, detailed structural analysis such as bond lengths and angles, or a 3D structure visualization, is not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one” are not detailed in the available literature. The molecular weight is 287.36 , but other properties such as melting point, boiling point, solubility, and spectral data are not provided.Aplicaciones Científicas De Investigación
Antimicrobial Activity : Pyrimidine derivatives, including structures similar to "6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one," have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate activity against Gram-positive, Gram-negative bacteria, and fungi (J.V.Guna & D.M.Purohit, 2012).
Antitumor Activity : Research has been conducted on pyrimidine derivatives for their potential antitumor activities. Studies found that some pyrimidine derivatives exhibit potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines, including breast, cervical, and colonic carcinoma (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Anti-inflammatory and Analgesic Properties : Certain pyrimidine heterocycles, similar in structure to the compound , have shown significant anti-inflammatory and analgesic activities. These activities are influenced by the nature of substituents on the pyrimidine ring (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antibacterial Activity : New series of pyrimidine derivatives have been synthesized and assessed for their antibacterial properties. Some of these compounds demonstrated better activity against both Gram-positive and Gram-negative bacteria (L. N. Bheemanapalli, R. Akkinepally, & S. Pamulaparthy, 2008).
Nonlinear Optical (NLO) Properties : Pyrimidine derivatives have been studied for their potential applications in nonlinear optics (NLO) fields. These compounds displayed larger NLO properties compared to standard molecules, indicating their potential in optoelectronic applications (A. Hussain et al., 2020).
Propiedades
IUPAC Name |
4-methyl-2-(4-pentoxyanilino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-4-5-10-21-14-8-6-13(7-9-14)18-16-17-12(2)11-15(20)19-16/h6-9,11H,3-5,10H2,1-2H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKRVVBRYRIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



